molecular formula C15H24O B586957 2-Isopropoxy-1,3-diisopropylbenzene CAS No. 141214-18-8

2-Isopropoxy-1,3-diisopropylbenzene

Cat. No. B586957
CAS RN: 141214-18-8
M. Wt: 220.356
InChI Key: APXUVWNNDMEOEC-UHFFFAOYSA-N
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Description

2-Isopropoxy-1,3-diisopropylbenzene is an organic compound used for research related to life sciences . It is an aromatic hydrocarbon with the formula C15H24O . It is one of the three isomeric diisopropylbenzenes .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 40 bonds, including 16 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ether .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 220.35 . It is a solid or liquid at room temperature and should be stored in a sealed container in a dry environment . The compound is immiscible in water .

Scientific Research Applications

Environmental Implications and Material Science

  • Novel brominated flame retardants, including various organic compounds, have been extensively studied for their occurrence in indoor environments, highlighting the need for further research on their environmental fate and toxicity. This suggests a growing interest in understanding the behavior of complex organic compounds in the environment (Zuiderveen, Slootweg, & de Boer, 2020).
  • The surface modification of inorganic nanoparticles for the development of organic-inorganic nanocomposites is a crucial area of research, indicating the significance of precise chemical modifications in creating materials with enhanced properties (Kango et al., 2013).

Analytical and Environmental Chemistry

  • Advanced oxidation processes (AOPs) are applied to degrade recalcitrant compounds like acetaminophen, leading to various by-products and pathways. This indicates the potential for AOPs to be applied to a wide range of organic compounds for environmental remediation (Qutob et al., 2022).
  • The review on the environmental safety of major surfactant classes in North America encompasses over 250 studies on their fate, toxicity, and impact, illustrating the comprehensive approach taken to assess chemical compounds' environmental effects (Cowan-Ellsberry et al., 2014).

Polymer Science and Nanocomposites

  • Research on polymer-layered silicate nanocomposites has focused on their preparation, properties, and potential applications, highlighting the ongoing interest in developing new composite materials for various uses (Ray & Okamoto, 2003).

Mechanism of Action

The mechanism of action of 2-Isopropoxy-1,3-diisopropylbenzene is not specified in the search results. As it is used for research related to life sciences , its mechanism of action would likely depend on the specific biological or chemical system being studied.

Safety and Hazards

The compound is classified as a GHS07 substance, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . The safety data sheet recommends wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

1,3-di(propan-2-yl)-2-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-10(2)13-8-7-9-14(11(3)4)15(13)16-12(5)6/h7-12H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXUVWNNDMEOEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40161604
Record name 2,6-Diisopropylphenyl isopropyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40161604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

141214-18-8
Record name 2,6-Diisopropylphenyl isopropyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141214188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Diisopropylphenyl isopropyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40161604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-bis(propan-2-yl)-2-(propan-2-yloxy)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-DIISOPROPYLPHENYL ISOPROPYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UV06IGB16
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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